molecular formula C11H22ClN3 B2379927 1-hexyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride CAS No. 1245569-78-1

1-hexyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride

Cat. No.: B2379927
CAS No.: 1245569-78-1
M. Wt: 231.77
InChI Key: QUIOSJWJWNZTPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Hexyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride is a chemical compound with a unique structure that includes a pyrazole ring substituted with hexyl and dimethyl groups.

Preparation Methods

The synthesis of 1-hexyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride typically involves the formation of the pyrazole ring followed by the introduction of the hexyl and dimethyl substituents. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-Hexyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism by which 1-hexyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the desired biological effects. The specific pathways involved depend on the context of its application .

Comparison with Similar Compounds

Similar compounds to 1-hexyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride include other pyrazole derivatives such as:

Properties

IUPAC Name

1-hexyl-3,5-dimethylpyrazol-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3.ClH/c1-4-5-6-7-8-14-10(3)11(12)9(2)13-14;/h4-8,12H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUIOSJWJWNZTPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C(=C(C(=N1)C)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.